![molecular formula C6H2BrIS2 B2678357 3-Bromo-6-iodothieno[3,2-b]thiophene CAS No. 1394840-27-7](/img/structure/B2678357.png)

3-Bromo-6-iodothieno[3,2-b]thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

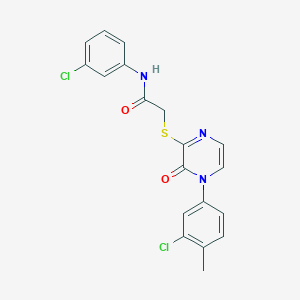

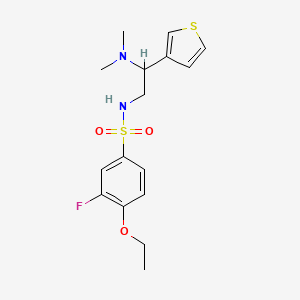

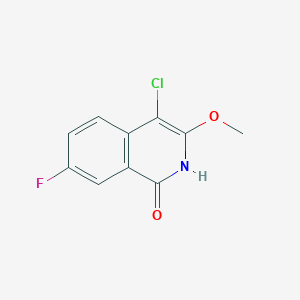

“3-Bromo-6-iodothieno[3,2-b]thiophene” is a chemical compound with the molecular formula C6H2BrIS2 . It is a derivative of thieno[3,2-b]thiophene, which is an annulated ring of two thiophene rings with a stable and electron-rich structure .

Synthesis Analysis

The synthesis of thieno[3,2-b]thiophene derivatives involves various methodologies . For instance, 3-Bromothiophene can be prepared by debromination of 2,3,5-tribromothiophene, which is obtained by bromination of thiophene . Another example is the synthesis of the ilTT monomer, a first example of a conjugated six fused ring isoindigo system. 3-Bromothieno[3,2-b]thiophene was synthesized from thieno[3,2-b]thiophene, applying a Cu-catalyzed Ullmann coupling reaction .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of bromine and iodine atoms attached to the thieno[3,2-b]thiophene core . Thienothiophenes fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .Chemical Reactions Analysis

Thieno[3,2-b]thiophene derivatives have been used in various chemical reactions. For instance, they have been used in the formation of highly efficient organic solar cells . They have also been used in the synthesis of polymers used in organic field effect transistors (OFETs) and photovoltaic devices .Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis and Device Application

Functionalized thiophenes, such as 3-bromo-4-methoxythiophene, have been successfully polymerized via electrochemical oxidation. These polymers exhibit lower oxidation potentials and narrow band gaps, resulting in stable conducting states and high electrochemical reversibility. Such materials are crucial for developing electrochromic devices, showcasing good optical contrast and efficient switching times under atmospheric conditions (Cihaner & Önal, 2007).

Synthesis of Derivatives for Solar Cells

The synthesis of dithienothiophene (DTT)-based dyes for dye-sensitized solar cells (DSCs) involves key steps like bromodecarboxylation, leading to significant energy conversion efficiency. This process underscores the importance of functionalized thiophenes in the field of renewable energy, particularly in enhancing the performance of solar cells (Kwon et al., 2011).

Advances in Electrochromic Polymers

The development of high-contrast electrochromic polymers from alkyl-derivatized poly(3,4-ethylenedioxythiophenes) showcases the versatility of thiophene derivatives in smart window applications. These polymers change color upon electrical stimulation, offering potential for energy-efficient building technologies (Sankaran & Reynolds, 1997).

Palladium-Mediated Coupling for Tubulin Binding Agents

The palladium-mediated coupling approach to synthesizing 2,3-disubstituted benzo[b]thiophenes, applied in the development of novel tubulin binding agents, demonstrates the role of thiophene derivatives in medicinal chemistry. This strategy allows for flexible and convergent access to potentially therapeutic compounds (Flynn, Verdier-Pinard, & Hamel, 2001).

Vibrational Spectra and DFT Simulations

Investigations into the vibrational spectra and DFT simulations of thiophene derivatives, such as 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, provide insight into their electronic properties. Understanding these properties is essential for the design and optimization of materials for electronic and photonic applications (Balakit et al., 2017).

Block Copolythiophenes Synthesis

The controlled synthesis of block copolythiophenes, which involves nickel-catalyzed coupling polymerization, highlights the potential of thiophene derivatives in creating advanced polymeric materials. Such materials could have applications in electronics, coatings, and nanotechnology (Ohshimizu & Ueda, 2008).

Eigenschaften

IUPAC Name |

3-bromo-6-iodothieno[3,2-b]thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrIS2/c7-3-1-9-6-4(8)2-10-5(3)6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXJANNYZRUSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)C(=CS2)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrIS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate](/img/structure/B2678278.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B2678281.png)

![2-(4-Chlorophenyl)-2-[4-(2-chloropropanoyl)piperazin-1-yl]acetamide](/img/structure/B2678283.png)

![N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2678285.png)

![3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678294.png)